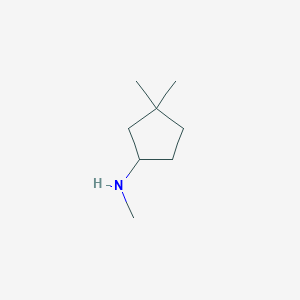

N,3,3-trimethylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

N,3,3-trimethylcyclopentan-1-amine |

InChI |

InChI=1S/C8H17N/c1-8(2)5-4-7(6-8)9-3/h7,9H,4-6H2,1-3H3 |

InChI Key |

UQLWLZGAKVLEGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)NC)C |

Origin of Product |

United States |

Synthetic Methodologies for N,3,3 Trimethylcyclopentan 1 Amine and Its Derivatives

Direct Synthetic Approaches to N,3,3-trimethylcyclopentan-1-amine

Direct synthesis provides the most straightforward route to this compound, often utilizing readily available starting materials.

One of the primary methods for synthesizing the core structure of this compound involves the alkylation of cyclopentanone (B42830) precursors. This approach is foundational in constructing the substituted cyclopentane (B165970) ring.

The α-tert-alkylation of ketones, a historically challenging transformation, can be effectively carried out using silyl (B83357) enol ethers. orgsyn.org This method allows for the position-specific introduction of tertiary alkyl groups without rearrangement, a common issue in classical enolate chemistry. orgsyn.org For the synthesis of a trimethylated cyclopentane structure, a multi-step process would be envisioned starting from a cyclopentanone derivative. This would likely involve sequential alkylations to introduce the three methyl groups at the desired positions. A related procedure for producing 2-tert-pentylcyclopentanone involves the reaction of N-1-cyclopentenylpyrrolidine with 3-chloro-3-methyl-1-butyne, followed by reduction. orgsyn.org

Reductive amination of a suitable ketone precursor, such as 3,3-dimethylcyclopentanone (B1585620), with methylamine (B109427) or a methylamine equivalent would be a plausible final step to introduce the amine functionality. Reductive amination is a well-established method for forming amines from carbonyl compounds. mdpi.com

| Reaction Type | Precursor | Reagents | Product |

| α-tert-Alkylation | Cyclopentanone silyl enol ether | Tertiary alkyl halide, Lewis acid | α-tert-Alkyl ketone |

| Reductive Amination | 3,3-Dimethylcyclopentanone | Methylamine, Reducing agent | This compound |

Synthesis of Chiral Cyclopentane Amine Scaffolds

The creation of chiral cyclopentane amines is of significant interest due to their potential application in asymmetric synthesis and as components of biologically active molecules. These syntheses often employ chiral starting materials or stereoselective reactions to control the three-dimensional arrangement of atoms.

(+)-Camphoric acid, a naturally occurring chiral molecule, serves as an excellent starting point for the synthesis of enantiomerically pure cyclopentane derivatives. researchgate.net Its rigid bicyclic structure provides a scaffold from which various chiral cyclopentane amines can be derived.

The intramolecular Schmidt reaction is a powerful tool for constructing nitrogen-containing heterocyclic compounds and has been applied in the synthesis of complex molecules. chimia.chresearchgate.net This reaction involves the acid-catalyzed rearrangement of an azide (B81097) with a carbonyl group, leading to the formation of an amide or amine with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org

A notable application involves the reaction of (+)-camphoric acid with sodium azide in the presence of sulfuric acid, which yields a diamine in high yield. chimia.ch This transformation demonstrates the utility of the Schmidt reaction in converting carboxylic acids to amines. While not a direct synthesis of this compound, this method provides a route to chiral diamino-trimethylcyclopentane structures, which can be further modified. researchgate.net The intramolecular version of the Schmidt reaction, particularly with alkyl azides and ketones, is highly effective for creating cyclic amides (lactams), which can then be reduced to the corresponding cyclic amines. libretexts.org

| Starting Material | Key Reagents | Key Intermediate/Product | Significance |

| (+)-Camphoric acid | Sodium azide, Sulfuric acid | Diamino-trimethylcyclopentane derivative | Access to chiral diamines chimia.ch |

| ω-Azido ketones | Acid catalyst | Bicyclic lactams | Formation of cyclic amines after reduction libretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgnumberanalytics.comlibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

While classically applied to the synthesis of aryl amines, the principles of palladium-catalyzed C-N bond formation can be extended to the synthesis of cyclic amines. For instance, a suitably functionalized cyclopentyl halide or triflate could be coupled with an amine using a palladium catalyst and a specialized ligand. organic-chemistry.org The development of sterically hindered and bidentate phosphine (B1218219) ligands has been crucial for expanding the scope of this reaction to include various amine and halide partners. wikipedia.orgyoutube.com The choice of ligand is critical for achieving high yields and regioselectivity. organic-chemistry.org The mechanism involves an oxidative addition, amine coordination and deprotonation, followed by reductive elimination. libretexts.org

The stereoselective synthesis of amines from carbonyl compounds is a fundamental transformation in organic chemistry. Chiral cyclopentenones are valuable precursors for the asymmetric synthesis of a wide range of chiral molecules. nih.gov Methods to achieve stereoselectivity include the use of chiral catalysts and chiral auxiliaries.

One approach involves the asymmetric reduction of an imine derived from a trimethylcyclopentanone precursor. The use of a chiral reducing agent or a catalyst can induce facial selectivity in the hydride attack, leading to one enantiomer of the amine in excess. Another powerful method is the use of amine transaminases (ATAs), which are enzymes that can catalyze the conversion of a ketone to a chiral amine with high enantioselectivity. researchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Furthermore, chiral 1,3-diamine ligands derived from (+)-camphoric acid have been successfully used in the enantioselective alkylation of aldehydes, demonstrating the utility of these scaffolds in asymmetric catalysis. researchgate.net Such ligands could potentially be employed in related transformations to generate chiral cyclopentane amines.

Stereoselective Amine Synthesis from Carbonyl Compounds

Imine Formation and Subsequent Stereocontrolled Nucleophilic Additions

The formation of imines from aldehydes or ketones and primary amines is a fundamental acid-catalyzed, reversible process in organic synthesis. unizin.orglibretexts.orglibretexts.org This reaction proceeds through the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. unizin.orglibretexts.org Subsequent proton transfer and elimination of water yield the imine. unizin.orglibretexts.org The reaction rate is notably pH-dependent, reaching its maximum at a weakly acidic pH of around 4 to 5. libretexts.org

Imines, also known as Schiff bases, are valuable intermediates. unizin.org Their carbon-nitrogen double bond is susceptible to nucleophilic attack, a characteristic that is widely exploited in the synthesis of more complex amines. uwo.ca However, challenges such as competing enolization and the hydrolytic instability of imines can complicate their use. uwo.canih.gov To address this, in situ generation of imines or the use of more stable imine equivalents like hydrazones or N-functionalized hydroxylamine (B1172632) reagents is often preferred. uwo.canih.gov

Stereocontrolled nucleophilic additions to imines are a cornerstone for establishing specific stereochemistries in the final amine products. The use of chiral auxiliaries or catalysts can direct the approach of the nucleophile to one face of the imine, leading to a high degree of stereoselectivity. For instance, the addition of organometallic reagents to imines derived from chiral amines can produce products with high diastereoselectivity. uwo.ca

Table 1: Factors Influencing Imine Formation and Nucleophilic Addition

| Factor | Description | Impact on Synthesis |

| pH | The reaction rate is optimal in weakly acidic conditions (pH 4-5). libretexts.org | Controls reaction kinetics and minimizes side reactions. |

| Imine Stability | Imines can be prone to hydrolysis and oligomerization. uwo.ca | Often necessitates in situ generation or the use of stable precursors. uwo.canih.gov |

| Stereocontrol | Achieved through chiral auxiliaries, catalysts, or chelation. uwo.ca | Enables the synthesis of specific stereoisomers of the target amine. |

| Nucleophile | A wide range of nucleophiles can be used, including organometallic reagents and enolates. uwo.ca | Determines the nature of the substituent added to the imine carbon. |

Diastereoselective Ketone-to-Amine Transformations

The direct conversion of ketones to amines, known as reductive amination, is a powerful and widely used transformation in organic synthesis. When applied to prochiral ketones, this reaction can be controlled to favor the formation of one diastereomer over another, a process termed diastereoselective reductive amination.

One effective method involves a one-pot reaction using a titanium (IV) isopropoxide/sodium borohydride (B1222165) system for the reductive N-alkylation of amines with prochiral ketones. researchgate.net This approach has been shown to produce the corresponding alkyl amine derivatives in good yields and with significant diastereoselectivity. researchgate.net Another strategy involves the condensation of ketones with a chiral sulfinamide, followed by in situ reduction. This method can provide either diastereomer of the resulting sulfinamide-protected amines in high yields and with excellent diastereomeric ratios, often up to 99:1. researchgate.net

Synthesis via Ring-Opening Reactions of Nitrogen-Containing Heterocycles (e.g., β-Lactams, Aziridines)

Nitrogen-containing heterocycles, particularly strained rings like β-lactams and aziridines, are valuable synthetic intermediates that can be strategically opened to afford acyclic amine-containing structures.

β-Lactams: These four-membered cyclic amides are susceptible to cleavage of the amide bond (1,2-bond) by various nucleophiles. utrgv.edu This reactivity is enhanced by the ring strain. utrgv.edu For example, hydrolysis of a β-lactam yields a β-amino acid. utrgv.edu Reduction with reagents like lithium aluminum hydride opens the ring to produce amino alcohols. utrgv.edu The presence of electron-withdrawing groups on the nitrogen atom can facilitate the cleavage of the 1,2-bond. utrgv.edu

Aziridines: As the smallest nitrogen-containing heterocycles, aziridines are highly reactive and serve as versatile building blocks. nih.gov Their strained three-membered ring readily undergoes ring-opening reactions with a wide array of nucleophiles, leading to the formation of various functionalized amines, including amino alcohols, amino esters, and azido (B1232118) amines. nih.gov The synthesis of aziridines themselves can be challenging due to this inherent ring strain. rsc.org

The synthesis of aminocyclitols, which are important structural motifs in many bioactive compounds, can be achieved through the ring-opening of aziridine (B145994) derivatives. nih.gov

Multi-Component and One-Pot Synthetic Protocols

A notable example is the one-pot, three-component condensation reaction, such as the Mannich reaction, which involves an aldehyde, an amine, and a compound containing an acidic proton. nih.gov This method has been successfully employed to synthesize a variety of nitrogen-containing heterocyclic compounds. nih.gov Another powerful MCR involves the reaction of an aldehyde, an amine, and a dialkylzinc reagent, catalyzed by an air-stable precatalyst complex, to produce free α-chiral amines with high enantioselectivity. organic-chemistry.org This particular protocol condenses a traditional three-step synthesis into a single, efficient operation. organic-chemistry.org

Table 2: Comparison of Synthetic Protocols

| Protocol | Description | Advantages |

| Stepwise Synthesis | Involves the sequential formation of bonds with isolation of intermediates. | Allows for purification and characterization at each step. |

| One-Pot Synthesis | Multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates. arabjchem.org | Increased efficiency, reduced solvent waste, and simplified procedure. organic-chemistry.orgarabjchem.org |

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single reaction to form a product that incorporates portions of all starting materials. researchgate.net | High atom economy, operational simplicity, and rapid generation of molecular diversity. researchgate.net |

The development of such streamlined synthetic protocols is crucial for the efficient production of complex molecules like this compound and its derivatives, particularly in the context of medicinal and materials chemistry.

Stereochemical Aspects and Control in the Synthesis of Cyclopentane Amine Derivatives

Reactivity and Mechanistic Investigations of N,3,3 Trimethylcyclopentan 1 Amine Derivatives

Fundamental Amine Reactivity and Functional Group Transformations

The reactivity of N,3,3-trimethylcyclopentan-1-amine is primarily centered around the nitrogen atom's lone pair of electrons, which makes it both basic and nucleophilic. As a secondary amine, it has one hydrogen atom attached to the nitrogen, allowing for a range of functional group transformations. msu.edu

The nitrogen's nucleophilicity enables it to participate in alkylation and acylation reactions. However, the steric hindrance imposed by the two methyl groups at the C3 position of the cyclopentane (B165970) ring, combined with the N-methyl group, can influence the rate and feasibility of these reactions compared to less hindered amines. msu.edu

A common transformation is acylation, where the amine reacts with acyl halides or anhydrides. This reaction is typically efficient and less prone to over-reaction because the resulting amide product features a nitrogen atom whose nucleophilicity is significantly diminished by resonance delocalization of the lone pair with the adjacent carbonyl group. msu.edu These amide derivatives can be subsequently reduced back to tertiary amines using powerful reducing agents like lithium aluminum hydride. msu.edu Another key reaction is the formation of sulfonamides through reaction with sulfonyl chlorides, such as benzenesulfonyl chloride. This reaction is notable as the basis for the Hinsberg test, which distinguishes between primary, secondary, and tertiary amines. msu.edu

Cycloaddition Reactions of Amine Precursors (e.g., 1,3-Dipolar Cycloadditions)

While the amine itself is not a direct participant in cycloadditions, its precursors are valuable components in constructing complex heterocyclic systems via reactions like the 1,3-dipolar cycloaddition. wikipedia.org This type of reaction is a powerful method for synthesizing five-membered heterocycles with high regio- and stereoselectivity. wikipedia.orgmdpi.com

A common strategy involves the in situ generation of an azomethine ylide, which serves as the 1,3-dipole. nih.gov This can be achieved through the condensation of an α-amino acid with a ketone or aldehyde. nih.gov In the context of synthesizing derivatives related to this compound, one could envision a pathway starting with a ketone precursor like 3,3-dimethylcyclopentanone (B1585620). The reaction of this ketone with an amino acid would generate the reactive azomethine ylide intermediate. nih.govyoutube.com This intermediate can then react with a variety of dipolarophiles (typically electron-deficient alkenes or alkynes) to yield N-heterocyclic structures, such as substituted pyrrolidines. wikipedia.orgnih.gov The reaction is often catalyzed and can be influenced by the choice of solvent and catalyst to control the outcome. mdpi.comrsc.org

The general mechanism for such a process is outlined below:

Ylide Formation: Condensation of an amine precursor (e.g., an α-amino acid) and a carbonyl compound (e.g., a cyclopentanone (B42830) derivative) to form an azomethine ylide.

Cycloaddition: The 1,3-dipole (azomethine ylide) reacts with a π-system (the dipolarophile).

Product Formation: A five-membered heterocyclic ring is formed in a concerted or stepwise fashion. wikipedia.org

Rearrangement Processes Involving Amine Functionalities (e.g., Schmidt Rearrangement)

Rearrangement reactions provide an important synthetic route to amines, including cyclic structures like this compound. The Schmidt rearrangement is a prime example, offering a method to convert carboxylic acids into amines with the loss of one carbon atom. wikipedia.orgbyjus.com

To synthesize the primary amine precursor to the target compound, one could start with 3,3-dimethylcyclopentanecarboxylic acid. The mechanism of the Schmidt reaction in this context involves the following key steps: wikipedia.orgbyjus.comlibretexts.org

Acylium Ion Formation: The carboxylic acid is protonated by a strong acid (e.g., sulfuric acid), followed by the loss of a water molecule to generate a reactive acylium ion. byjus.com

Azide (B81097) Addition: The acylium ion is attacked by hydrazoic acid (HN₃) to form a protonated acyl azide intermediate. libretexts.org

Rearrangement: The acyl azide undergoes a rearrangement where the cyclopentyl group migrates from the carbonyl carbon to the adjacent nitrogen atom, leading to the expulsion of stable dinitrogen gas (N₂). This step forms a protonated isocyanate. wikipedia.orgbyjus.com

Hydrolysis: The isocyanate is attacked by water. libretexts.org

Decarboxylation: The resulting carbamic acid is unstable and readily loses carbon dioxide to yield the protonated primary amine. byjus.comlibretexts.org Subsequent N-methylation would produce the final this compound.

A related process is the Beckmann rearrangement, which converts an oxime derived from a ketone into an amide. libretexts.orglibretexts.org An oxime formed from 3,3-dimethylcyclopentanone could rearrange under acidic conditions to produce a lactam, which can then be further manipulated to yield the desired amine. libretexts.orgresearchgate.net

Oxidative Reactivity of Cyclopentane Amine-Metal Complexes

Complexes of this compound derivatives with transition metals, particularly copper, exhibit fascinating oxidative reactivity. The amine ligand plays a crucial role in stabilizing specific metal-oxo intermediates that are capable of performing challenging chemical transformations. researchgate.netrsc.orgrsc.org

The reaction of copper(I) complexes bearing sterically hindered amine ligands with molecular oxygen (O₂) is a well-studied process that generates potent reactive oxygen intermediates. researchgate.net When a copper(I) complex ligated by a derivative of this compound reacts with O₂, a short-lived bis(μ-oxido)dicopper(III) complex can be formed, especially at low temperatures. researchgate.net These species are characterized by two oxygen atoms bridging two copper(III) centers.

The formation and identity of these intermediates are typically investigated using low-temperature stopped-flow spectroscopy. researchgate.net The steric properties of the amine ligand are critical; subtle changes in the ligand's structure can dictate whether a bis(μ-oxido)dicopper(III) species is formed or an isomeric (μ-1,2)peroxodicopper(II) complex. nih.gov Bulkier ligands tend to favor the formation of the bis(μ-oxido) structure. nih.gov

| Intermediate Species | Copper Oxidation State | Formation Conditions | Key Spectroscopic Features (UV-vis) | General Reactivity |

|---|---|---|---|---|

| Bis(μ-oxido)dicopper(III) | Cu(III) | Reaction of Cu(I)-amine complex with O₂ at low temperature, favored by bulky ligands. researchgate.netnih.gov | Intense absorption bands around 350-400 nm. researchgate.net | Strongly electrophilic; capable of H-atom abstraction and oxygenation of C-H bonds. nih.gov |

| (μ-1,2)Peroxodicopper(II) | Cu(II) | Reaction of Cu(I)-amine complex with O₂; may exist in equilibrium with the bis(μ-oxido) form. nih.gov | Absorption features at different wavelengths, typically less intense than bis(μ-oxido). | Generally less reactive in C-H activation than the bis(μ-oxido) isomer. |

The highly reactive bis(μ-oxido)dicopper(III) intermediates are powerful oxidizing agents capable of activating strong C-H bonds. nih.gov This reactivity has been demonstrated in the oxygenation of external hydrocarbon substrates like toluene, where a large kinetic isotope effect (kH/kD ≈ 7) indicates that hydrogen atom abstraction is a key step in the mechanism. nih.gov

This potent reactivity can also be directed intramolecularly. For a complex of this compound, two primary pathways for intramolecular oxidation are plausible:

Site-Selective C-H Oxygenation: The copper-oxo core could abstract a hydrogen atom from one of the C-H bonds on the cyclopentane ring, leading to a carbon-centered radical. Subsequent steps could introduce a hydroxyl group at that position, achieving site-selective oxygenation.

Intramolecular Demethylation: The N-methyl group is also susceptible to oxidation. A mechanism analogous to the copper-catalyzed N-demethylation of amides can be proposed. organic-chemistry.org This would involve hydrogen atom abstraction from the N-methyl group by the bis(μ-oxido) species. The resulting intermediate would then be hydrolyzed, yielding the demethylated secondary amine (3,3-dimethylcyclopentanamine) and formaldehyde. organic-chemistry.org This process involves the formation of an unstable carbinolamine intermediate which decomposes to the final products. organic-chemistry.org

Mechanistic Insights into Hydroaminoalkylation Reactions of Unsaturated Substrates

Hydroaminoalkylation is the addition of an N-H bond across an unsaturated carbon-carbon bond (e.g., in an alkene or alkyne), representing an atom-economical route to synthesize more complex amines. The reaction is often catalyzed by transition metal complexes. Mechanistic studies, including those on related iron-catalyzed systems, provide a framework for understanding how a complex of this compound could facilitate such a transformation. nih.gov

A plausible catalytic cycle involves the following fundamental steps: nih.gov

Catalyst Activation: The precatalyst forms the active metal-amido species, [M-NRR'], where the amine is the N,3,3-trimethylcyclopentylamino group.

Migratory Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the metal center and subsequently undergoes a syn-migratory 1,2-insertion into the metal-nitrogen bond. This step forms a new metal-carbon σ bond and is typically rapid and reversible.

σ-Bond Aminolysis: This is often the turnover-limiting step. A molecule of the substrate amine protonates the newly formed metal-carbon bond, releasing the hydroaminoalkylated product.

Catalyst Regeneration: This final step regenerates the active metal-amido catalyst, allowing it to re-enter the catalytic cycle. The newly formed product, a more substituted amine, likely dissociates from the metal center.

| Step | Description | Key Intermediates | Kinetic Significance |

|---|---|---|---|

| 1. Catalyst Activation | Formation of the active metal-amido complex from a precatalyst and the amine substrate. | {L}M-N(Me)R¹ (R¹ = 3,3-dimethylcyclopentyl) | Pre-catalytic step. |

| 2. Migratory Insertion | Reversible insertion of an alkene into the M-N bond to form a metal-alkyl intermediate. nih.gov | {L}M-C-C-N(Me)R¹ | Typically a rapid equilibrium. nih.gov |

| 3. Aminolysis | Protonolysis of the M-C bond by a second molecule of the amine substrate. nih.gov | Transition state for C-H bond formation. | Often the turnover-limiting step. nih.gov |

| 4. Product Release | Dissociation of the final product and regeneration of the active catalyst. | Free Product: R²R³CH-CR⁴N(Me)R¹ | Rapid, allows for catalyst turnover. nih.gov |

Lewis Acid-Promoted Reactions (e.g., Indium(III) Halide Catalysis)

Extensive literature searches for Lewis acid-promoted reactions, specifically those involving indium(III) halide catalysis, with derivatives of this compound did not yield specific research findings directly involving this compound. The current body of scientific literature appears to lack detailed studies on the reactivity of this compound derivatives under these conditions.

While Lewis acids, including indium(III) halides, are widely utilized to promote a variety of organic transformations, dedicated research into their application with this particular substituted cyclopentanamine is not available. syncatmeth.es Lewis acids function by activating substrates, often through coordination with lone pairs of electrons on heteroatoms like nitrogen, which can facilitate a range of reactions such as additions, cyclizations, and rearrangements. nih.govbeilstein-journals.orgrsc.org Indium(III) halides, in particular, are known for their unique catalytic activities, often exhibiting high chemoselectivity and tolerance to various functional groups. syncatmeth.esnih.gov

However, without specific studies on this compound, no detailed research findings, reaction conditions, or mechanistic insights can be provided. Consequently, the generation of data tables summarizing such reactions is not possible at this time. Further experimental investigation is required to explore the potential of Lewis acid-promoted reactions for the derivatization of this compound and to elucidate the specific catalytic effects of reagents like indium(III) halides.

Derivatization and Functionalization Strategies of Cyclopentane Amines

Synthesis of N-Heterocyclic Amides Based on Cyclopentane (B165970) Amine Scaffolds

The primary amine of N,3,3-trimethylcyclopentan-1-amine can also serve as a key building block in the synthesis of N-heterocyclic amides. These structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The synthesis often involves the reaction of the amine with a precursor that contains both a carboxylic acid (or a derivative) and another functional group capable of cyclizing with the newly formed amide nitrogen.

For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of cyclic imides. Alternatively, intramolecular cyclization of a suitably functionalized amide derivative of this compound can be employed to construct various heterocyclic ring systems. The specific synthetic route and resulting heterocyclic structure would depend on the nature of the cyclizing partner.

Ligand Derivatization for Metal Coordination and Catalyst Design

The nitrogen atom of this compound possesses a lone pair of electrons that can be donated to a metal center, allowing it to function as a ligand in coordination chemistry. Derivatization of the amine can be used to introduce other donor atoms, creating multidentate ligands that can form stable complexes with a variety of metals.

For example, the primary amine can be reacted with molecules containing phosphine (B1218219), pyridine, or other coordinating groups to generate bidentate or tridentate ligands. The steric bulk provided by the gem-dimethyl groups on the cyclopentane ring can influence the coordination geometry around the metal center, which in turn can affect the catalytic activity and selectivity of the resulting metal complex. The design of such ligands is a key aspect of developing new catalysts for a wide range of organic transformations. The bulky and structurally defined nature of the N,3,3-trimethylcyclopentyl group can be advantageous in creating specific chiral environments for asymmetric catalysis, although specific applications for this particular amine are not yet widely reported.

Applications in Advanced Organic Synthesis and Catalysis

Cyclopentane (B165970) Amine Derivatives as Chiral Ligands in Asymmetric Catalysis

Chiral amines are crucial components in asymmetric synthesis, serving as chiral bases, resolving agents, or as integral parts of chiral catalysts. diva-portal.org The rigid cyclopentane framework, when appropriately substituted to create a chiral environment, makes its amine derivatives particularly effective as ligands in a variety of metal-catalyzed and organocatalytic reactions. acs.orgresearchgate.net These ligands can coordinate with a metal center, creating a chiral pocket that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. acs.org The development of chiral cyclopentadienyl (B1206354) ligands and their application in catalysis has become a significant area of research, demonstrating their vast potential in enantioselective transformations. acs.org

Enantioselective acylation is a key method for the kinetic resolution of racemic alcohols and amines. Chiral amine catalysts, particularly those that can form chiral acylammonium intermediates, have proven to be highly effective in this regard. The process involves the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the two. While specific data on N,3,3-trimethylcyclopentan-1-amine is not prevalent, the principle is well-established with related chiral amine structures. For instance, nucleophilic catalysis involving chiral acylammonium intermediates is a recognized strategy for the kinetic resolution of alcohols. uni.lu Enzymes, as nature's chiral catalysts, are also adept at distinguishing between enantiotopic groups in reactions like ester hydrolysis, which is the reverse of acylation, highlighting the efficacy of chiral environments in such transformations. acs.org

Catalytic hydrosilylation of prochiral ketones is a powerful and atom-economical method for synthesizing chiral secondary alcohols. This process involves the addition of a silicon hydride (silane) across the C=O double bond. The asymmetric reduction of imines via hydrosilylation is also an attractive pathway to produce valuable chiral amines. nih.gov The effectiveness of this transformation relies heavily on the catalyst system, which often consists of a transition metal and a chiral ligand. While a wide array of chiral ligands has been explored, the development of new ligand families is ongoing. nih.gov For example, silica-immobilized cyclic carbonates have been shown to catalyze the hydrosilylation of aldehydes through a synergistic effect with surface silanol (B1196071) groups, demonstrating the potential of novel organocatalytic systems. bham.ac.uk Although direct catalysis by this compound is not extensively documented, chiral amines are a key component in many successful catalytic systems for related reductions, such as the borane (B79455) reduction of ketones mediated by chiral oxazaborolidine catalysts. researchgate.net

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for creating chiral secondary alcohols. The success of this reaction is highly dependent on the use of a chiral catalyst, often a chiral amino alcohol or diamine ligand that coordinates to the zinc atom, dictating the facial selectivity of the addition to the aldehyde. peeref.com

Research has demonstrated that chiral ligands with bicyclic structures, such as isoquinuclidinylmethanols, are effective catalysts for the addition of diethylzinc to various aromatic aldehydes, achieving good yields and enantiomeric excesses (ee). acs.org For example, N-ethylated and N-propylated isoquinuclidinylmethanol ligands have shown superior performance in terms of enantioselectivity. acs.org Similarly, carbohydrate-derived chiral β-amino alcohols have been successfully employed, yielding products with up to 96% ee. peeref.com

| Aldehyde Substrate | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N-Ethyl Isoquinuclidinylmethanol | 85 | 76 | acs.org |

| 2-Naphthaldehyde | N-Propyl Isoquinuclidinylmethanol | 80 | 74 | acs.org |

| 2-Ethoxybenzaldehyde | N-Ethyl Isoquinuclidinylmethanol | 98 | 60 | acs.org |

| o-Methylbenzaldehyde | D-Fructose-derived β-amino alcohol | 70-100 | 92 | peeref.com |

| m-Methylbenzaldehyde | D-Fructose-derived β-amino alcohol | 70-100 | 96 | peeref.com |

The Henry, or nitroaldol, reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce β-nitroalcohols, which are versatile synthetic intermediates. researchgate.net The development of asymmetric versions of this reaction using chiral catalysts has been a major focus in organic synthesis. Chiral amine derivatives are prominent in this field, often as part of bifunctional catalysts that can activate both the nucleophile and the electrophile. researchgate.net

Organocatalysis has been particularly successful, with chiral secondary amines being used to generate cyclopentanecarbaldehydes with excellent enantioselectivities via a domino Michael-Henry reaction sequence. For instance, the reaction between a succinaldehyde (B1195056) surrogate and nitroalkenes, catalyzed by a chiral secondary amine, can produce cyclopentane derivatives with four consecutive stereogenic centers. Similarly, chiral thiourea-based bifunctional organocatalysts, which incorporate a chiral amine moiety, have been shown to effectively promote the aza-Henry reaction (the addition of nitroalkanes to imines), yielding β-nitroamines with high enantioselectivity.

| Reaction Type | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Aza-Henry | Chiral Proton-Catalyst (H,Quin-BAM·HOTf) | 50-69 | 59-95 | |

| Aza-Henry | Chiral Thiourea (B124793) Organocatalyst | 57-91 | 65-76 | |

| Domino Michael/Henry | Diphenylprolinol Silyl (B83357) Ether | Moderate | High | researchgate.net |

| Aza-Henry (CF3-Ketimines) | Amino Acid-derived Quaternary Ammonium Salts | Good-Excellent | Moderate-Good |

Asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines is a widely used, practical method for the synthesis of enantiomerically enriched alcohols and amines, respectively. uni.lu This process typically uses a simple hydrogen donor, such as 2-propanol or formic acid, in the presence of a transition metal complex bearing a chiral ligand. Ruthenium(II) complexes, in particular, have been extensively studied and are highly effective when paired with chiral diamine or amino alcohol ligands. uni.lu

The combination of a chiral diamine and a diphosphine ligand with a Ru(II) center can lead to highly active and enantioselective catalysts for the hydrogenation of a broad range of ketones. uni.lu Similarly, iridium complexes with chiral ligands are effective for the direct hydrogenation of imines. While specific applications of this compound in this context are not widely reported, the fundamental role of chiral amines as ligands is well-established. For example, Ru(II) complexes formed in situ with chitosan, a natural chiral polymer containing amine groups, have been used for the ATH of prochiral ketones in aqueous media, achieving enantioselectivities up to 86%.

Role of Chiral Cyclopentane Amines in Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) is a primary method for producing biodegradable and biocompatible polyesters. researchgate.net While traditionally dominated by metal-based catalysts, organocatalysis has emerged as a powerful, metal-free alternative. acs.orgresearchgate.net Chiral amines and their derivatives play a significant role in this area, particularly in controlling the stereochemistry of the resulting polymer. uni.lupeeref.com

The enantioselective ROP of racemic monomers can be achieved using chiral catalysts, leading to stereoregular polymers such as isotactic polylactide (PLA). peeref.com This stereocontrol is often governed by either a chain-end control or an enantiomorphic site control mechanism, with the latter relying on the chirality of the catalyst itself. peeref.com

Several types of chiral amine-based organocatalysts have been successfully employed in ROP:

Bifunctional Thiourea-Amine Catalysts: Chiral thiourea-amine catalysts, such as the Takemoto catalyst, have been shown to promote the highly isoselective ROP of racemic lactide. acs.org These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the monomer via hydrogen bonding, and the tertiary amine activates the initiating alcohol. acs.org

Cinchona Alkaloids: These naturally occurring compounds contain both a chiral tertiary amine and a hydroxyl or quinoline (B57606) group. Bifunctional catalysts derived from cinchona alkaloids, such as β-isocupreidine, have been used for the enantioselective ROP of racemic lactide. peeref.com

Simple Chiral Amines: Lewis basic amines, including chiral versions of 4-(dimethylamino)pyridine (DMAP), are effective catalysts for the living ROP of lactide, initiated by an alcohol. uni.lu

These examples demonstrate that chiral amines, including by extension structurally related cyclopentane amines, are a promising class of organocatalysts for producing stereoregular polymers through ROP. The absence of metal contaminants makes these polymers particularly suitable for biomedical applications. uni.lu

Cyclopentane Amine Scaffolds as Precursors for Complex Chemical Structures (e.g., Alkaloids, Carbohydrate Derivatives)

The sterically congested and highly functionalized cyclopentane ring is a prevalent architectural feature in a multitude of natural products, bioactive compounds, and medicinally significant molecules. encyclopedia.pub Consequently, synthetic methodologies that provide efficient and stereocontrolled access to this privileged scaffold are of paramount importance in modern organic chemistry. encyclopedia.pubnih.gov Cyclopentane amine scaffolds, in particular, serve as versatile and strategically important precursors for the elaboration of more complex chemical structures, including certain classes of alkaloids and carbohydrate derivatives. Their inherent structural features and the reactivity of the amine functionality allow for a diverse range of chemical transformations.

The synthetic utility of cyclopentane amines is rooted in their ability to be key intermediates in convergent synthetic strategies. These strategies often involve the initial construction of a densely functionalized cyclopentane core, which is then elaborated through a series of chemical steps to afford the final complex target molecule. encyclopedia.pub The amine group on the cyclopentane ring can act as a handle for further functionalization, a directing group for stereoselective reactions, or a key component of the final bioactive pharmacophore.

Synthesis of Alkaloid Precursors

While direct applications of this compound in published alkaloid syntheses are not prominent in the reviewed literature, the broader class of cyclopentane amines is crucial in the construction of various alkaloid frameworks. The cyclopentane moiety often presents a significant synthetic challenge in the total synthesis of complex alkaloids due to its stereochemical complexity. nih.govresearchgate.net

For instance, in the total synthesis of certain Daphniphyllum alkaloids, the construction of a sterically congested cyclopentane core is a key strategic element. nih.govresearchgate.net Synthetic routes towards these intricate natural products often involve the formation of a cyclopentane ring early in the synthetic sequence, which is then carried through multiple steps. The introduction of an amine functionality onto this scaffold is a critical transformation that paves the way for the construction of the nitrogen-containing heterocyclic systems characteristic of alkaloids. Methodologies such as nitrone-olefin cycloaddition reactions have been employed to forge the crowded cyclopentane moiety in the synthesis of pentacyclic intermediates for these alkaloids. nih.govresearchgate.net

Furthermore, the synthesis of tropane (B1204802) alkaloids, characterized by their 8-azabicyclo[3.2.1]octane core, showcases the importance of amine precursors in building bicyclic systems. researchgate.net Although not directly a cyclopentane amine, the strategic disconnection of the tropane skeleton often leads back to precursors that can be conceptually related to functionalized five-membered rings.

The following table summarizes a general approach to the synthesis of alkaloid precursors where a cyclopentane scaffold is a key feature, as inspired by synthetic strategies towards complex natural products.

| Synthetic Step | Description | Key Reagents/Conditions | Intermediate/Product Type | Reference Example |

| Cyclopentane Ring Formation | Construction of the five-membered carbocyclic core. | Nitrone-olefin cycloaddition, Pauson-Khand reaction | Substituted cyclopentane | Synthesis of Daphniphyllum alkaloid intermediates nih.govresearchgate.net |

| Amine Introduction | Installation of the nitrogen functionality onto the cyclopentane ring. | Reductive amination, aza-Michael addition | Cyclopentane amine | General synthetic strategies nih.govengineering.org.cn |

| Heterocycle Formation | Cyclization to form the nitrogen-containing rings of the alkaloid. | Aza-Prins cyclization, intramolecular amination | Bicyclic or polycyclic alkaloid core | Total synthesis of paxdaphnine A and daphlongamine B nih.govresearchgate.net |

Synthesis of Carbohydrate Derivatives

Cyclopentane amine scaffolds have been successfully utilized as precursors for the synthesis of carbohydrate mimetics and derivatives. These derivatives are of significant interest in medicinal chemistry as they can exhibit biological activity by mimicking the structure of natural carbohydrates.

A notable example is the stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids from carbohydrate starting materials like D-mannose and D-galactose. nih.govengineering.org.cn This approach generates densely functionalized cyclopentane rings that can be considered as carbocyclic analogues of amino sugars. The key steps in these syntheses often include:

Ring-Closing Metathesis (RCM): A powerful reaction to form the cyclopentene (B43876) ring from an acyclic diene precursor derived from a natural sugar. nih.govengineering.org.cn

Aza-Michael Addition: The stereoselective introduction of an amine functionality to the α,β-unsaturated ester of the cyclopentene ring. This step is crucial for establishing the amino acid character of the final product. nih.govengineering.org.cn

The resulting polyhydroxylated cyclopentane β-amino acid derivatives can be further incorporated into peptides, demonstrating their utility as building blocks for more complex biomolecules. nih.govengineering.org.cn

The table below outlines a representative synthetic sequence for the preparation of a polyhydroxylated cyclopentane β-amino acid derivative from a carbohydrate precursor.

| Starting Material | Key Transformation | Reagents | Intermediate/Product | Overall Yield | Reference |

| Protected D-Galactose Derivative | Ring-Closing Metathesis | Grubbs' Catalyst | Cyclopentene Carboxylic Acid Ester | - | nih.gov |

| Cyclopentene Carboxylic Acid Ester | Aza-Michael Addition | Benzylamine (BnNH₂) | Polyhydroxylated Cyclopentane β-Amino Acid Derivative | 24% (over 10 steps from the galactose derivative) | nih.gov |

This strategy highlights how the core structure of a natural carbohydrate can be transformed into a cyclopentane-based scaffold, with the amine functionality being a key feature for its classification as an amino acid derivative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. For N,3,3-trimethylcyclopentan-1-amine, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov Such calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms.

The optimization of the molecular geometry of this compound would reveal the most stable conformation of the cyclopentane (B165970) ring and the orientation of the amine and trimethyl substituents. The electronic properties of the molecule, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C8H17N | PubChem |

| Molecular Weight | 127.23 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Monoisotopic Mass | 127.1361 Da | PubChem |

This table contains data that is computationally predicted and sourced from public databases.

Furthermore, DFT can be employed to calculate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computed structure. The predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, can also be calculated for different adducts. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 128.14338 | 127.9 |

| [M+Na]+ | 150.12532 | 134.5 |

| [M-H]- | 126.12882 | 131.4 |

| [M+NH4]+ | 145.16992 | 153.7 |

| [M+K]+ | 166.09926 | 133.6 |

| [M+H-H2O]+ | 110.13336 | 123.6 |

Data sourced from computational predictions. uni.lu

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for mapping the reaction pathways of chemical transformations involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures, which are the energetic maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For instance, in cycloaddition reactions, a common transformation for cyclic compounds, computational studies can distinguish between different possible mechanisms, such as concerted or stepwise pathways. nih.gov The geometry of the transition state provides detailed information about the bond-forming and bond-breaking processes. Bonding Evolution Theory (BET) analysis can further elucidate the sequence of electronic events during a reaction. nih.gov

The study of reaction mechanisms is not limited to cycloadditions. Computational models can be applied to understand the mechanisms of nucleophilic substitution, elimination, or rearrangement reactions involving this compound. These models can also account for the influence of solvents on the reaction energetics and mechanism. nih.gov

Theoretical Prediction and Rationalization of Stereoselectivity in Cyclopentane Amine Reactions

The presence of stereocenters in this compound makes the stereochemical outcome of its reactions a critical aspect to understand and control. Computational chemistry offers a powerful approach to predict and rationalize the stereoselectivity observed in reactions involving this and other cyclopentane derivatives.

Theoretical models can be used to calculate the energies of the different transition states leading to various stereoisomeric products. According to transition state theory, the product distribution is determined by the relative free energies of these transition states. By comparing the activation energies for the formation of different stereoisomers, the major product can be predicted. chemrxiv.org

For example, in reactions such as [3+2] cycloadditions, computational studies can explore the endo and exo approaches of the reactants, providing a rationale for the observed diastereoselectivity. chemrxiv.orgrsc.org Similarly, the enantioselectivity of reactions catalyzed by chiral catalysts can be investigated by modeling the interactions between the substrate, the catalyst, and the reagents. The insights gained from these theoretical predictions can guide the design of new stereoselective synthetic methods for cyclopentane-containing molecules. nih.gov The development of stereodivergent catalytic processes, where different stereoisomers can be selectively produced from the same starting material, can also be aided by computational design workflows. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.